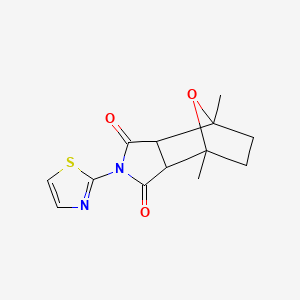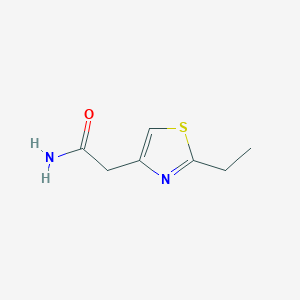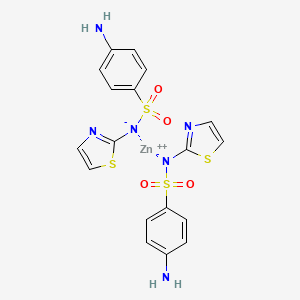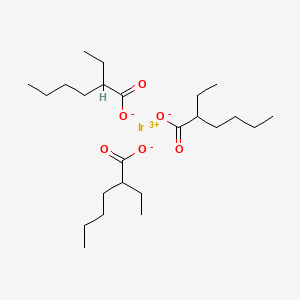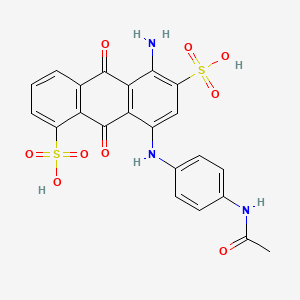
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is a heterocyclic compound with the molecular formula C6H5N7. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused ring system that includes a tetrazole and a triazole ring, making it a unique and interesting molecule for scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to increase efficiency and yield.
化学反応の分析
Types of Reactions
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
科学的研究の応用
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can result in the inhibition of enzyme activity or the blocking of receptor signaling pathways, contributing to its therapeutic potential .
類似化合物との比較
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: This compound shares a similar fused ring system and is known for its biological activities, including CDK2 inhibition.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another similar compound with potential anticancer properties.
3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with applications in material sciences.
Uniqueness
5-Methyltetraazolo(1,5-a)(1,2,4)triazolo(4,3-c)pyrimidine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and development .
特性
CAS番号 |
56881-42-6 |
|---|---|
分子式 |
C6H5N7 |
分子量 |
175.15 g/mol |
IUPAC名 |
7-methyl-1,3,4,5,6,10,11-heptazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H5N7/c1-4-2-5-8-7-3-12(5)6-9-10-11-13(4)6/h2-3H,1H3 |
InChIキー |
PSFKTNOGBFBODE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=CN2C3=NN=NN13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


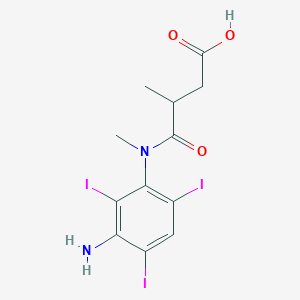

![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

